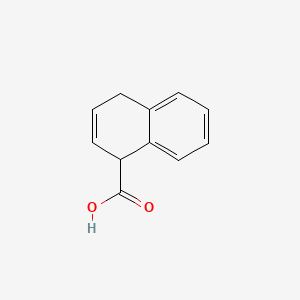

Dietil 3,6-dihidropiridazina-1,2-dicarboxilato

Descripción general

Descripción

Synthesis Analysis

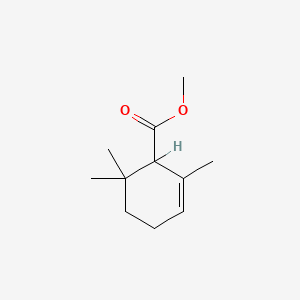

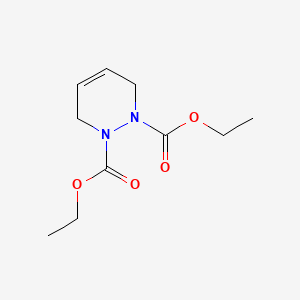

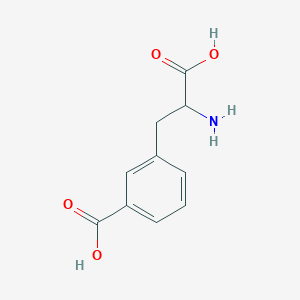

The optically active diethyl (S)-3-(hydroxymethyl)-3,6-dihydropyridazine-1,2-dicarboxylate were synthesized based on an asymmetric Diels-Alder reaction in the presence of (S)-BINOL chiral catalyst . The structure was approved by NMR, Mass, Infrared spectroscopies, and specific rotation was determined by AUTOPOL III polarimeter .Molecular Structure Analysis

The molecular structure of Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate can be found in various databases such as PubChem .Chemical Reactions Analysis

The synthesis of Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate involves several chemical reactions. For instance, the synthesis of optically active diethyl (S)-3-(hydroxymethyl)-3,6-dihydropyridazine-1,2-dicarboxylate is based on an asymmetric Diels-Alder reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate can be found in databases like PubChem .Aplicaciones Científicas De Investigación

Síntesis de Compuestos Multifuncionales Avanzados

El Dietil 3,6-dihidropiridazina-1,2-dicarboxilato se utiliza en la síntesis de compuestos multifuncionales avanzados. Su derivado, Dietil 4-(5-bromo-1H-indol-3-il)-2,6-dimetil-1,4-dihidropiridina-3,5-dicarboxilato, ha sido sintetizado y caracterizado por sus múltiples aplicaciones, incluyendo propiedades anticorrosivas, antimicrobianas y antioxidantes .

Aplicaciones Anticorrosivas

Los derivados del compuesto han mostrado un potencial significativo como agentes anticorrosivos. Se han probado en acero dulce en ambientes ácidos, demostrando un alto grado de protección contra la corrosión. Esto lo convierte en un compuesto valioso para aplicaciones industriales donde la resistencia a la corrosión es crucial .

Propiedades Antimicrobianas

En el campo biomédico, los derivados del this compound se han probado contra diversos patógenos bacterianos y fúngicos. Los resultados han indicado una eficacia superior en comparación con tratamientos estándar como la Gentamicina, lo que sugiere su potencial como un potente agente antimicrobiano .

Capacidades Antioxidantes

Los derivados del compuesto también se han evaluado por su potencial antioxidante utilizando ensayos como la eliminación de radicales libres DPPH. Han mostrado resultados prometedores, lo que indica su uso como antioxidantes en aplicaciones terapéuticas .

Fuente de Hidrógeno en la Síntesis Orgánica

Este compuesto sirve como fuente de hidrógeno en procesos de síntesis orgánica como la aminación reductiva organocatalítica y la reducción conjugada. Su papel como agente reductor es vital en varias rutas de síntesis química .

Posibles Aplicaciones Terapéuticas

La naturaleza heterocíclica del this compound, con su anillo de piridazina, ha atraído la atención por sus posibles aplicaciones terapéuticas. Si bien los usos específicos en este dominio aún están bajo investigación, las propiedades del compuesto sugieren un futuro prometedor en el desarrollo de fármacos.

Mecanismo De Acción

The mechanism of action of Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that play a role in disease progression or plant growth regulation. In cancer research, Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate has been shown to improve insulin sensitivity and glucose uptake by activating certain signaling pathways. In plant research, Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate has been shown to regulate the expression of genes involved in plant growth and development.

Biochemical and Physiological Effects

Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate has been shown to have various biochemical and physiological effects in different research fields. In cancer research, Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate has been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to cell death. In diabetes research, Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate has been shown to increase the expression of insulin receptor substrate-1 and glucose transporter-4, leading to improved glucose uptake. In plant research, Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate has been shown to enhance the activity of antioxidant enzymes and regulate the expression of genes involved in stress response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which allows for easy production and purification of the compound. Another advantage is its versatility in different research fields, which allows for a wide range of applications. However, one limitation is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments. Another limitation is its potential toxicity, which requires careful handling and safety precautions.

Direcciones Futuras

There are several future directions for the research of Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate. In medicinal chemistry, further studies are needed to optimize the structure-activity relationship of Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate and identify its potential targets for drug development. In agriculture, further studies are needed to investigate the efficacy and safety of Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate as a plant growth regulator in different crops and environmental conditions. In materials science, further studies are needed to explore the potential applications of Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate as a building block for the synthesis of novel materials with unique properties. Overall, the research on Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate has the potential to lead to new discoveries and innovations in various fields of science.

Propiedades

IUPAC Name |

diethyl 3,6-dihydropyridazine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-3-15-9(13)11-7-5-6-8-12(11)10(14)16-4-2/h5-6H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTXVDDNYXLLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC=CCN1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10300124 | |

| Record name | Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35691-30-6 | |

| Record name | NSC134994 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1606635.png)